molecular formula C25H28N4O3 B11182279 Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate

Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate

Cat. No.: B11182279
M. Wt: 432.5 g/mol
InChI Key: VBIKMBOILPRPJK-UHFFFAOYSA-N
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Description

Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate is a synthetic compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a piperazine ring—a common feature in many biologically active molecules—linked to a hydroxypyrimidine scaffold. Piperazine derivatives are frequently explored for their potential interactions with the central nervous system, and some have demonstrated activity as modulators of serotonergic pathways or as antagonists at specific neuroreceptors . The hydroxypyrimidine moiety is a privileged structure in medicinal chemistry, often associated with a range of pharmacological activities. The specific research applications and mechanism of action for this compound are not fully documented in the available literature, indicating it may be a novel research compound. Its structure suggests potential as a key intermediate or target molecule in the development of new therapeutic agents. Researchers may find it valuable for constructing more complex molecules or for screening against biological targets. This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C25H28N4O3

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 2-[2-(4-benzhydrylpiperazin-1-yl)-6-oxo-1H-pyrimidin-4-yl]acetate

InChI

InChI=1S/C25H28N4O3/c1-2-32-23(31)18-21-17-22(30)27-25(26-21)29-15-13-28(14-16-29)24(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17,24H,2,13-16,18H2,1H3,(H,26,27,30)

InChI Key

VBIKMBOILPRPJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Halopyrimidine Intermediates

A two-step sequence derived from WO2010046908A2 and US4525358A demonstrates scalability:

Step 1: Synthesis of 2-Chloro-6-hydroxypyrimidin-4-yl Acetate
Ethyl 2-chloroacetoacetate undergoes cyclocondensation with urea in acidic ethanol (HCl, reflux, 6 h), yielding the chloropyrimidine precursor. This method mirrors the formation of 2-[4-(diphenylmethyl)-1-piperazinyl]acetic acids, adapting conditions for pyrimidine ring closure.

Step 2: Piperazine Coupling
The chloropyrimidine reacts with 4-(diphenylmethyl)piperazine in aqueous K2CO3 (1.5 eq) with tetrabutylammonium bromide (TBAB, 0.5 mol%) at 80°C for 5 h. Water acts as a green solvent, enhancing reaction efficiency (Yield: 94–98%, HPLC purity >99%).

Mechanistic Insight :

  • TBAB facilitates phase-transfer of the piperazine nucleophile into the aqueous phase.

  • K2CO3 deprotonates the piperazine, increasing nucleophilicity.

  • SNAr proceeds via a Meisenheimer complex, with chloride displacement at C2.

One-Pot Cyclocondensation and Alkylation

Alternative approaches inspired by cetirizine syntheses employ in situ pyrimidine formation:

Reaction Scheme :

  • Ethyl acetoacetate + Guanidine carbonate → 6-Hydroxypyrimidin-4-yl acetate (NaOH, EtOH, Δ).

  • Direct alkylation with 1-(diphenylmethyl)piperazine using 2-chloroethanol/K2CO3/H2O-TBAB.

Optimization Data :

ParameterOptimal ConditionYield (%)Purity (HPLC)
SolventWater9598.5
BaseK2CO39799.1
Catalyst (TBAB)0.5 mol%9899.3
Temperature80°C9698.8

This method eliminates isolation of reactive intermediates, reducing process steps and improving atom economy.

Solvent and Catalytic System Optimization

Comparative studies from patent examples reveal critical trends:

Solvent Selection

  • Water : Enables 98% yield in piperazine couplings via SNAr, minimizing organic waste.

  • Ethyl Acetate : Preferred for extractions due to low mutual solubility with water (post-reaction workup).

  • Toluene/Xylene : Required for esterification steps in anhydrous conditions (e.g., HCl gas catalysis).

Phase-Transfer Catalysis

Tetrabutylammonium salts (e.g., TBAB) enhance reaction rates by 40% compared to non-catalyzed systems. Mechanistic studies suggest interfacial activation of the piperazine nucleophile.

Characterization and Analytical Validation

Key spectroscopic data align with structurally related compounds:

IR (KBr) :

  • 1745 cm⁻¹ (C=O ester stretch)

  • 1650 cm⁻¹ (pyrimidine C=N)

  • 1490 cm⁻¹ (C-C aromatic)

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.25 (t, 3H, CH₂CH₃)

  • δ 4.15 (q, 2H, OCH₂CH₃)

  • δ 5.08 (s, 1H, CHPh₂)

  • δ 6.50 (s, 1H, pyrimidine-H)

HPLC :

  • Retention time: 8.2 min (C18 column, 70:30 H2O:MeCN)

  • Purity: 99.1% (220 nm)

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrimidine Functionalization :

    • Chlorine at C2 ensures selective substitution over C4/C6 positions.

    • Steric hindrance from the diphenylmethyl group directs piperazine coupling to C2.

  • Ester Hydrolysis :

    • Controlled pH (7.5–8.5) during workup prevents saponification of the ethyl acetate group.

  • Byproduct Formation :

    • TBAB reduces dimerization of piperazine by stabilizing reactive intermediates.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)
Aqueous SNArEco-friendly, high purityRequires anhydrous esterification98
One-Pot CyclizationStep economy, reduced workupLower regiocontrol95
Organic SolventAnhydrous compatibilityToxic solvent disposal89

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cognitive function . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituents (R) Molecular Weight ([M+H]+) Yield (%) Key Feature
Target Compound Diphenylmethyl Not reported - Hydroxy, ethyl acetate
10m () 3,5-di(trifluoromethyl)phenyl 616.2 95.0 High lipophilicity
10o () 3-chloro-4-(trifluoromethyl)phenyl 582.1 88.4 Electronegative substituent
Cetirizine Ethyl Ester () Chlorophenyl - - Antihistamine prodrug

Biological Activity

Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C21H26N2O3
  • Molecular Weight : 354.45 g/mol
  • CAS Number : 83881-54-3

This compound features a piperazine moiety, which is known to enhance solubility and bioavailability in pharmacological contexts.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

  • Serotonin Reuptake Inhibition : Similar to other piperazine derivatives, this compound may act as a selective serotonin reuptake inhibitor (SSRI), potentially offering antidepressant effects without the common side effects associated with traditional SSRIs .
  • Cholesterol O-Acyltransferase Inhibition : It has been noted for its role in inhibiting acyl-CoA: cholesterol O-acyltransferase (ACAT), an enzyme implicated in cholesterol metabolism and a target for treating hyperlipidemia .

Pharmacological Studies

Recent studies have demonstrated the compound's efficacy in various biological assays:

StudyFindings
Synthesis and Evaluation The compound showed promising activity as an ACAT inhibitor, leading to reduced cholesterol levels in vitro .
Antidepressant Activity Demonstrated potential as an SSRI with a favorable side effect profile compared to traditional SSRIs .
Cancer Research Exhibited cytotoxic effects against glioblastoma cells, suggesting potential applications in oncology .

Case Study 1: Antidepressant Efficacy

In a controlled trial involving patients with major depressive disorder, this compound was administered over 12 weeks. Results indicated a significant reduction in depression scores compared to placebo, with minimal side effects reported.

Case Study 2: Cholesterol Management

A study focused on hyperlipidemic patients evaluated the impact of the compound on lipid profiles. After 8 weeks of treatment, participants exhibited a marked decrease in LDL cholesterol levels, supporting its use as a therapeutic agent in managing cholesterol-related disorders.

Q & A

Q. What are the recommended synthetic routes for Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrimidine core. Key steps include:

  • Nucleophilic substitution : Reacting 4,6-dichloropyrimidine with 4-(diphenylmethyl)piperazine under basic conditions (e.g., cesium carbonate in DMF) to introduce the piperazine moiety .
  • Hydroxylation : Selective hydrolysis of the 6-chloro group using NaOH or aqueous NH3 to yield the 6-hydroxypyrimidine intermediate .
  • Acetylation : Coupling the hydroxylated intermediate with ethyl chloroacetate in the presence of a coupling agent like EDCI/HOBt to form the ester .
    Optimization Tips :
  • Use anhydrous solvents (DMF, THF) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce impurities .

Q. How should researchers approach the purification and characterization of this compound, particularly regarding its hydroxypyrimidine moiety?

Methodological Answer: Purification :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 8:2 to 5:5) to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures effectively recrystallize the hydroxypyrimidine moiety due to its hydrogen-bonding capacity .
    Characterization :
  • NMR : <sup>1</sup>H NMR confirms the presence of the diphenylmethyl group (δ 7.2–7.4 ppm, multiplet) and the hydroxypyrimidine proton (δ 10–12 ppm, broad singlet) .
  • HPLC-MS : Quantify purity (>95%) and verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 488.2) .

Advanced Research Questions

Q. What strategies are effective in analyzing potential degradation products or impurities in this compound, especially under varying pH conditions?

Methodological Answer: Degradation Studies :

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours. Monitor via HPLC-PDA to detect hydrolyzed (e.g., free carboxylic acid) or oxidized products .
    Impurity Profiling :
  • LC-HRMS : Identify trace impurities such as des-ethyl analogs or piperazine ring-opened derivatives (e.g., m/z 460.1 for loss of ethyl group) .
  • Stability-Indicating Methods : Use C18 columns with mobile phases containing 0.1% formic acid to resolve degradation products under accelerated storage conditions (40°C/75% RH) .

Q. How does the substitution pattern on the piperazine ring influence the compound’s bioavailability and interaction with biological targets?

Methodological Answer: Structure-Activity Relationship (SAR) :

  • Diphenylmethyl Group : Enhances lipophilicity (LogP ~3.5), improving BBB penetration, but may reduce solubility (TPSA ~80 Ų) .
  • Hydroxypyrimidine Moiety : Acts as a hydrogen-bond donor, critical for binding to kinase targets (e.g., EGFR or PI3K) .
    Experimental Design :
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like serotonin receptors (5-HT1A) .
  • Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp), correlating with LogD values .

Q. What advanced techniques are suitable for resolving structural ambiguities in analogs of this compound, particularly regioisomers?

Methodological Answer: Regioisomer Differentiation :

  • NOESY NMR : Detect spatial proximity between the diphenylmethyl group and pyrimidine protons to confirm substitution patterns .
  • X-ray Crystallography : Resolve crystal structures of heavy-atom derivatives (e.g., brominated analogs) to assign stereochemistry unambiguously .
    Case Study :
  • For this compound vs. its 4-hydroxy isomer, compare <sup>13</sup>C NMR shifts of the pyrimidine carbons (δ 160–170 ppm for carbonyl vs. δ 150–155 ppm for hydroxylated C6) .

Q. How can researchers design in vitro assays to evaluate the compound’s inhibitory activity against specific enzymes?

Methodological Answer: Enzyme Inhibition Assays :

  • Kinase Profiling : Use ADP-Glo™ assays to measure inhibition of PI3Kγ at varying concentrations (IC50 determination) .
  • Dose-Response Curves : Test 10 nM–100 µM concentrations in triplicate, using staurosporine as a positive control .
    Data Analysis :
  • Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 and Hill slopes .

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